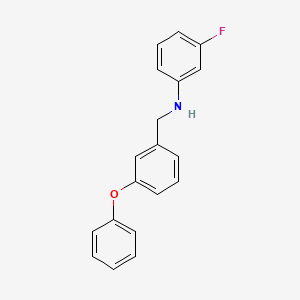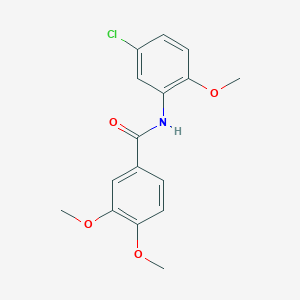![molecular formula C18H17N3O B5772813 N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea, also known as NPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to contribute to its anti-tumor effects. Additionally, N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-2, which are involved in inflammation and angiogenesis, respectively.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of angiogenesis. The compound has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects. Additionally, N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has several advantages for lab experiments, including its low toxicity, ease of synthesis, and potential therapeutic applications. However, the compound also has some limitations, including its low solubility in water and its limited stability in solution. These limitations may affect the compound's efficacy and make it challenging to use in certain experiments.
Future Directions
There are several future directions for N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea research, including its potential use as a therapeutic agent for cancer, inflammation, and angiogenesis. Additionally, further studies are needed to determine the compound's mechanism of action and to optimize its chemical properties for improved efficacy. Other future directions for N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea research include its potential use in drug delivery systems and its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine the compound's full potential as a therapeutic agent and to optimize its chemical properties for improved efficacy.
Synthesis Methods
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea can be synthesized using various methods, including the reaction between 1-naphthylamine and 2-(4-pyridinyl)ethyl isocyanate. The reaction can be carried out in the presence of a solvent, such as tetrahydrofuran or dimethylformamide, and a catalyst, such as triethylamine or pyridine. The product can be purified using column chromatography or recrystallization.
Scientific Research Applications
N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-angiogenic properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-13-10-14-8-11-19-12-9-14)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-9,11-12H,10,13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUSBJPNPGZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)